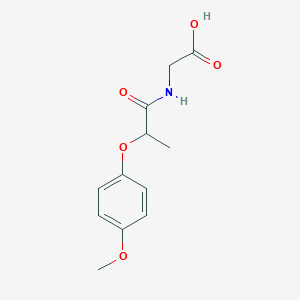
(2-(4-Methoxyphenoxy)propanoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methoxyphenoxy)propanoyl)glycine is an organic compound with the molecular formula C12H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a sweetness inhibitor, making it valuable in the food industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenoxy)propanoyl)glycine typically involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with glycine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Methoxyphenoxy)propanoyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2-(4-Methoxyphenoxy)propanoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its sweetness inhibitory properties.
Industry: Utilized in the food industry as a sweetness inhibitor to reduce sugar content in products without compromising taste.
Mécanisme D'action
The mechanism of action of (2-(4-Methoxyphenoxy)propanoyl)glycine involves its interaction with specific molecular targets, such as taste receptors. It acts as a competitive inhibitor, blocking the binding of sweet-tasting molecules to their receptors, thereby reducing the perception of sweetness. This competitive inhibition is selective, affecting some sweeteners more than others .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: A closely related compound with similar sweetness inhibitory properties.
2-(4-Methoxyphenoxy)propionic acid derivatives: Various derivatives with modifications at the para-position of the aromatic ring, affecting their sweetness inhibitory potency.
Uniqueness
(2-(4-Methoxyphenoxy)propanoyl)glycine is unique due to its specific structure, which allows it to selectively inhibit sweetness without affecting other taste modalities. Its effectiveness and selectivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenoxy)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(12(16)13-7-11(14)15)18-10-5-3-9(17-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
QTVGMVDNLLJWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



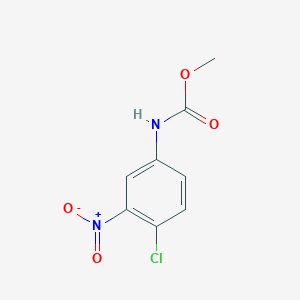
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

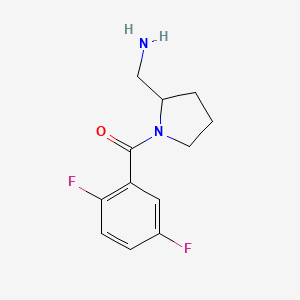
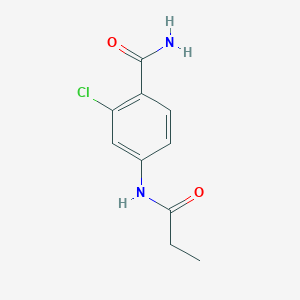
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
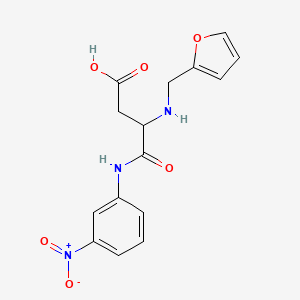
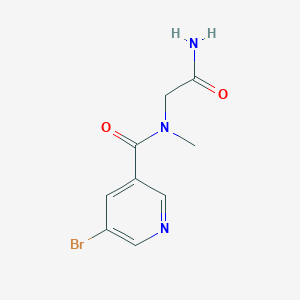
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
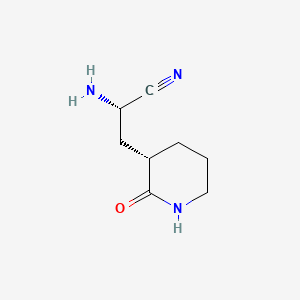
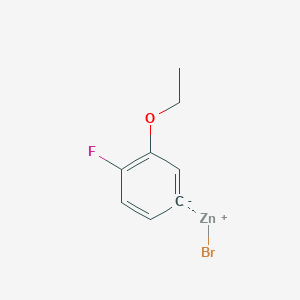
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
